Bis(2-chloroethyl)amine

Catalog No.
S582588
CAS No.
334-22-5
M.F
C4H9Cl2N
M. Wt
142.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-chloroethyl)amine

CAS Number

334-22-5

Product Name

Bis(2-chloroethyl)amine

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine

Molecular Formula

C4H9Cl2N

Molecular Weight

142.02 g/mol

InChI

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2

InChI Key

TXFLGZOGNOOEFZ-UHFFFAOYSA-N

SMILES

C(CCl)NCCCl

Synonyms

nor-N-mustard, nor-nitrogen mustard, nornitrogen mustard, nornitrogen mustard, hydrobromide, nornitrogen mustard, hydrochloride, nornitrogen mustard, hydroiodide

Canonical SMILES

C(CCl)NCCCl

Description

Bis(2-chloroethyl)amine is a nitrogen mustard.
Nornitrogen mustard, also known as bis(chloroethyl)amine or NH-lost, belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Nornitrogen mustard is soluble (in water) and a very strong basic compound (based on its pKa). Nornitrogen mustard has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, nornitrogen mustard is involved in the cyclophosphamide metabolism pathway and the cyclophosphamide action pathway.

Bis(2-chloroethyl)amine is a chemical compound with the molecular formula C4H9Cl2NC_4H_9Cl_2N. It is classified as a bis(2-chloroethyl)amine derivative, which is known for its application in the synthesis of various pharmaceuticals and as a cytotoxic agent. The compound features two chloroethyl groups attached to a nitrogen atom, making it an important alkylating agent in medicinal chemistry. Its hydrochloride form, Bis(2-chloroethyl)amine hydrochloride, is particularly notable for its use in drug synthesis, including various antineoplastic agents and other pharmaceuticals .

  • Alkylation Reactions: It acts as an alkylating agent, capable of reacting with nucleophiles such as amines and thiols to form stable products. This property is crucial in the development of chemotherapeutic agents .
  • Formation of Piperidine Derivatives: The compound can react with active methylene compounds to yield 4-substituted piperidines, showcasing its utility in organic synthesis .
  • Hydrazine Reactions: It can also react with hydrazine, leading to the formation of various derivatives that may possess biological activity .

Bis(2-chloroethyl)amine exhibits notable biological activity primarily due to its alkylating properties. It has been identified as a cytotoxic agent, which means it can damage or kill cells, particularly cancer cells. This compound is known for its role in the development of several anticancer drugs, including:

  • Cyclophosphamide: An alkylating agent used in chemotherapy.
  • Ifosfamide: Another chemotherapeutic drug derived from bis(2-chloroethyl)amine.
  • Aripiprazole: An antipsychotic medication that also utilizes derivatives of this compound in its synthesis .

The compound's mechanism involves the formation of DNA cross-links, which impede cell division and lead to cell death, particularly in rapidly dividing tumor cells .

Several methods exist for synthesizing bis(2-chloroethyl)amine:

  • Chlorination of Ethanolamines: This method involves the reaction of ethanolamines with thionyl chloride or phosphorus pentachloride to introduce chloroethyl groups.
  • Direct Alkylation: A common synthetic route involves the alkylation of ammonia or primary amines with 1,2-dichloroethane under basic conditions.
  • Refluxing with Chloroethanol: Bis(2-chloroethyl)amine can be synthesized by refluxing chloroethanol with amines in the presence of a base .

N,N-Diethylaminoethyl chloride(C₂H₅)₂NCH₂CH₂ClLocal anesthetic; industrial applicationsN,N-Bis(2-bromoethyl)amineC₄H₈Br₂NAnticancer researchN,N-Bis(3-chloropropyl)amineC₄H₉Cl₂NSynthesis of pharmaceuticals1-(Chloromethyl)-3-(chloromethyl)-ureaC₄H₈Cl₂N₂OAntineoplastic agent

Uniqueness of Bis(2-Chloroethyl)Amine

Bis(2-chloroethyl)amine's uniqueness lies in its specific reactivity as an alkylating agent and its established role in synthesizing key pharmaceuticals used in cancer treatment. Its ability to form stable DNA cross-links distinguishes it from other similar compounds that may not exhibit such potent biological activity.

Research on bis(2-chloroethyl)amine has highlighted its interactions with various biological systems:

  • Toxicological Studies: Investigations have shown that exposure to this compound can lead to significant toxicity, including potential carcinogenic effects due to its ability to form DNA adducts .
  • Ecotoxicity Assessments: Studies indicate that bis(2-chloroethyl)amine may pose risks to aquatic life due to its high toxicity levels observed in various organisms, including fish and algae .
  • Therapeutic Efficacy: Ongoing research aims to enhance the therapeutic index of drugs derived from bis(2-chloroethyl)amine by minimizing side effects while maximizing efficacy against tumors .

XLogP3

1

UNII

IHV3I38UXH

Related CAS

821-48-7 (hydrochloride)

Other CAS

334-22-5

Wikipedia

Bis(2-chloroethyl)amine

Dates

Modify: 2023-07-20
Chen et al. Di-thiol amino acids can structurally shape and enhance the ligand-binding properties of polypeptides. Nature Chemistry, doi: 10.1038/nchem.2043, published online 31 August 2014 http://www.nature.com/nchem

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